![molecular formula C7H6ClF4NO B1469513 2-Fluoro-3-(trifluoromethoxy)aniline hydrochloride CAS No. 1386459-74-0](/img/structure/B1469513.png)
2-Fluoro-3-(trifluoromethoxy)aniline hydrochloride
Overview
Description
2-Fluoro-3-(trifluoromethoxy)aniline hydrochloride is a chemical compound with the CAS Number: 1386459-74-0 . It has a molecular weight of 231.58 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The IUPAC name of this compound is 2-fluoro-3-(trifluoromethoxy)aniline hydrochloride . The InChI code for this compound is 1S/C7H5F4NO.ClH/c8-6-4(12)2-1-3-5(6)13-7(9,10)11;/h1-3H,12H2;1H .Physical And Chemical Properties Analysis
The compound is a powder that is stored at room temperature . It has a molecular weight of 231.58 . The compound’s InChI code is 1S/C7H5F4NO.ClH/c8-6-4(12)2-1-3-5(6)13-7(9,10)11;/h1-3H,12H2;1H .Scientific Research Applications
Organic Synthesis and Medicinal Chemistry Applications
2-Fluoro-3-(trifluoromethoxy)aniline hydrochloride serves as a versatile intermediate in the synthesis of complex organic molecules. For instance, it has been utilized in the preparation of nucleus- and side-chain fluorinated 3-substituted indoles, which are valuable for their potential pharmacological activities. These compounds are synthesized through a multi-step procedure involving organometallic and radical chemistry, demonstrating the utility of fluoro- and trifluoromethyl- substituted anilines in creating highly functionalized organic compounds (Bellezza, Cipiciani, Ruzziconi, & Spizzichino, 2008).
Material Science and Polymer Chemistry
In the realm of materials science, the incorporation of fluorinated anilines into polymers has been explored to enhance their properties. For example, electrochemical behavior and polymerization studies of fluoro-substituted anilines, including compounds related to 2-Fluoro-3-(trifluoromethoxy)aniline, have highlighted their potential in creating conductive polymers with unique electronic properties. Such polymers could find applications in advanced electronics and coatings, underscoring the importance of fluoro-substituted anilines in the development of new materials (Cihaner & Önal, 2002).
Catalysis and Synthetic Methodologies
The compound also finds applications in catalysis, where it has been used as a directing group or intermediate in various synthetic transformations. For example, monodentate transient directing group assisted Ruthenium(II)-catalyzed ortho-C-H imidation of benzaldehydes has been reported, showcasing the utility of fluoro- and trifluoromethyl-substituted anilines in facilitating selective and efficient chemical transformations. These methodologies open up new pathways for the synthesis of complex molecules with potential biological activity (Wu et al., 2021).
Advanced Fluorination Techniques
Furthermore, the use of fluoroalkyl amino reagents for introducing the fluoro(trifluoromethoxy)methyl group onto arenes and heterocycles highlights the evolving landscape of fluorination chemistry. Such synthetic strategies enable the incorporation of fluorinated motifs into organic molecules, significantly impacting their physical, chemical, and biological properties. This has broad implications for the development of novel pharmaceuticals and agrochemicals with enhanced efficacy and selectivity (Schmitt et al., 2017).
Safety and Hazards
The compound is classified under GHS07 and has the signal word "Warning" . Hazard statements include H302, H312, H315, H319, H332, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 .
properties
IUPAC Name |
2-fluoro-3-(trifluoromethoxy)aniline;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F4NO.ClH/c8-6-4(12)2-1-3-5(6)13-7(9,10)11;/h1-3H,12H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAUSOWDERLAWHS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)OC(F)(F)F)F)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClF4NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-3-(trifluoromethoxy)aniline hydrochloride |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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